molecular formula C17H25ClO4 B12684178 2-Butoxyethyl 4-(4-chloro-2-methylphenoxy)butyrate CAS No. 94160-35-7

2-Butoxyethyl 4-(4-chloro-2-methylphenoxy)butyrate

Cat. No.: B12684178
CAS No.: 94160-35-7
M. Wt: 328.8 g/mol
InChI Key: JTOPPOKWSSPXIO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Butoxyethyl 4-(4-chloro-2-methylphenoxy)butyrate typically involves the esterification of 4-(4-chloro-2-methylphenoxy)butyric acid with 2-butoxyethanol . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Butoxyethyl 4-(4-chloro-2-methylphenoxy)butyrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butoxyethyl 4-(4-chloro-2-methylphenoxy)butyrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butoxyethyl 4-(4-chloro-2-methylphenoxy)butyrate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Butoxyethyl 4-(4-chloro-2-methylphenoxy)butyrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular applications.

Properties

CAS No.

94160-35-7

Molecular Formula

C17H25ClO4

Molecular Weight

328.8 g/mol

IUPAC Name

2-butoxyethyl 4-(4-chloro-2-methylphenoxy)butanoate

InChI

InChI=1S/C17H25ClO4/c1-3-4-9-20-11-12-22-17(19)6-5-10-21-16-8-7-15(18)13-14(16)2/h7-8,13H,3-6,9-12H2,1-2H3

InChI Key

JTOPPOKWSSPXIO-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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